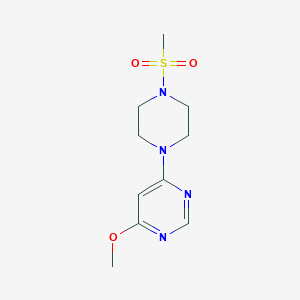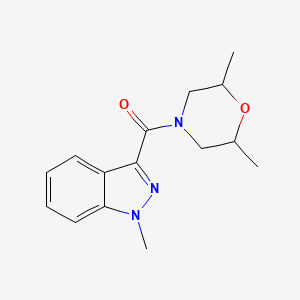![molecular formula C15H19ClN4O2S B6458680 5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile CAS No. 2549014-17-5](/img/structure/B6458680.png)
5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C15H19ClN4O2S and its molecular weight is 354.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.0917247 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the α1-adrenoceptor . The α1-adrenoceptor is a type of protein found in various parts of the body, including the heart, blood vessels, and prostate gland. It plays a crucial role in regulating physiological processes such as vasoconstriction and smooth muscle contraction.
Mode of Action
The compound acts as an antagonist to the α1-adrenoceptor . This means it binds to the receptor and blocks its activation by endogenous catecholamines such as norepinephrine. By doing so, it inhibits the downstream effects mediated by the receptor, such as vasoconstriction and smooth muscle contraction .
Biochemical Pathways
Upon binding to the α1-adrenoceptor, the compound disrupts the normal signaling pathways activated by the receptor. This includes the phospholipase C pathway, which leads to the production of inositol trisphosphate and diacylglycerol, key secondary messengers involved in cellular responses such as muscle contraction and secretion .
Pharmacokinetics
Like many other α1-adrenoceptor antagonists, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
By blocking the α1-adrenoceptor, the compound can reduce smooth muscle contraction in the blood vessels and prostate gland. This can lead to vasodilation and relief of symptoms associated with conditions such as hypertension and benign prostatic hyperplasia .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and function. Additionally, the presence of other drugs could influence its pharmacokinetics and pharmacodynamics through drug-drug interactions .
Properties
IUPAC Name |
5-chloro-2-(4-cyclopropylsulfonylpiperazin-1-yl)-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O2S/c1-10-13(9-17)15(18-11(2)14(10)16)19-5-7-20(8-6-19)23(21,22)12-3-4-12/h12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCIEFXESIPBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)N2CCN(CC2)S(=O)(=O)C3CC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6458607.png)
![4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6458614.png)
![1-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6458620.png)

![N-[(2,4-difluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6458635.png)
![1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B6458638.png)
![{1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/structure/B6458662.png)
![4-methyl-1-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6458667.png)
![N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6458675.png)
![N,N-dimethyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B6458679.png)
![4-(4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B6458695.png)
![N-[(2-chlorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6458698.png)

![4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B6458714.png)
